molecular formula C11H14O3 B2552991 (S)-Phenethyl 2-hydroxypropanoate CAS No. 1928712-34-8

(S)-Phenethyl 2-hydroxypropanoate

Cat. No.: B2552991
CAS No.: 1928712-34-8
M. Wt: 194.23
InChI Key: IYXFDAOFSCZADY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Phenethyl 2-hydroxypropanoate is a chiral ester compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a solid at room temperature, with a melting point of approximately 55 °C . This compound is characterized by a very mild, bland, sweet, and rosy odor profile, making it a compound of interest in the study of flavors and fragrances . In research settings, chiral lactate esters like this one are valuable building blocks in organic synthesis and are studied for their interactions with chiral stationary phases to develop enantioseparation methods . The compound is for research use only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-phenylethyl (2S)-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXFDAOFSCZADY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Strategies for S Phenethyl 2 Hydroxypropanoate

Chemical Synthesis Methodologies

The chemical synthesis of (S)-Phenethyl 2-hydroxypropanoate can be approached through several established organic chemistry routes. These methods range from direct esterification to more complex multi-step pathways, with a significant focus on controlling the stereochemistry of the final product.

Conventional Esterification Routes for Phenethyl Lactates

The most direct chemical route to phenethyl lactate (B86563) is the Fischer-Speier esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. To produce this compound, (S)-lactic acid is reacted with phenethyl alcohol.

The reaction is an equilibrium process, and to achieve high yields, the removal of water is essential. This can be accomplished by using a dehydrating agent or techniques like azeotropic distillation. Solid acid catalysts, such as the ion-exchange resin Amberlyst XN-1010, can also be used to facilitate the reaction and simplify the purification process. researchgate.net While straightforward, this method's success in producing the desired enantiomer is entirely dependent on the enantiomeric purity of the starting (S)-lactic acid.

Multi-step Organic Synthesis Pathways for Lactic Acid Derivatives

For instance, a hypothetical pathway could involve the separate synthesis of the two main components of the target molecule. Phenethyl alcohol can be prepared from benzene (B151609) through a sequence of reactions, while lactic acid can be synthesized from simpler aldehydes like ethanal. youtube.com

Example of a Multi-Step Sequence:

Synthesis of Phenethyl Alcohol: Friedel-Crafts acylation of benzene with acetyl chloride, followed by reduction of the resulting acetophenone.

Synthesis of Lactic Acid: Ethanal can be converted to 2-hydroxypropanenitrile via reaction with hydrogen cyanide, which is then hydrolyzed to form lactic acid. youtube.com

Final Esterification: The synthesized phenethyl alcohol and lactic acid are then combined in a final esterification step, as described previously.

These pathways underscore the modular nature of organic synthesis, where complex molecules are assembled from well-understood reactions of individual functional groups. savemyexams.comsavemyexams.com

Strategies for Stereocontrol in Chemical Synthesis of this compound

Achieving a high enantiomeric purity of the (S)-isomer is a critical challenge in the synthesis of this compound. The primary strategies revolve around controlling the stereochemistry at the chiral center of the lactic acid moiety.

Chiral Pool Synthesis: The most common and direct strategy is to start with an enantiomerically pure precursor. Using naturally derived (S)-lactic acid (L-lactic acid), which can be produced in high purity through fermentation processes using engineered microorganisms like Escherichia coli, ensures that the stereochemistry is set from the beginning. nih.gov

Asymmetric Synthesis: This involves creating the chiral center during the synthesis process using a chiral catalyst or auxiliary. For example, the asymmetric reduction of a ketone precursor could establish the desired stereochemistry. nih.gov

Kinetic Resolution: This technique is used to separate a racemic mixture (an equal mix of both (S) and (R) enantiomers). It often employs a chiral catalyst or enzyme that reacts at a different rate with each enantiomer. For example, in a racemic mixture of phenethyl lactate, a specific lipase (B570770) could be used to selectively hydrolyze the (R)-ester, leaving the desired this compound unreacted and allowing for its separation. orgsyn.org This chemo-enzymatic approach combines chemical synthesis with the high stereoselectivity of biocatalysts.

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical methods. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral compounds like this compound.

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases are a class of enzymes that are highly effective in catalyzing esterification and transesterification reactions. nih.gov The synthesis of phenethyl esters has been successfully achieved using immobilized lipases, such as Novozym 435, which is derived from Candida antarctica lipase B (CALB). nih.govmdpi.com

There are two primary lipase-catalyzed routes:

Direct Esterification: This involves the reaction between (S)-lactic acid and phenethyl alcohol in the presence of a lipase. The enzyme's stereoselectivity ensures that the (S)-configuration is maintained, resulting in a product with high enantiomeric purity.

Transesterification (Acyl Transfer): In this process, an existing ester, such as ethyl (S)-lactate, is reacted with phenethyl alcohol. The lipase catalyzes the transfer of the (S)-lactyl group from ethanol (B145695) to phenethyl alcohol. This method can be advantageous as it can avoid the presence of acidic conditions or the production of water. Studies on similar esters have shown that acyl donors like vinyl acetate (B1210297) can lead to very high conversion rates. nih.gov

These enzymatic methods are valued for their high yields, minimal byproduct formation, and environmentally friendly nature. mdpi.commdpi.com

Table 1: Conditions for Lipase-Catalyzed Synthesis of Related Phenethyl Esters
Ester ProductEnzymeSubstratesSolventTemperatureConversion YieldReference
Phenethyl AcetateNovozym 435Phenethyl Alcohol + Acetic AnhydrideNot specifiedNot specified99.12% nih.gov
Phenethyl Formate (B1220265)Novozym 435Phenethyl Alcohol + Formic Acid1,2-dichloroethane40°C95.92% mdpi.com
Caffeic Acid Phenethyl Ester (CAPE)Novozym 435Phenethyl Alcohol + Caffeic AcidIsooctane~70°CHigh mdpi.com

Enzyme Screening and Optimization in Biocatalysis for Phenethyl Esters

The efficiency of a biocatalytic process depends heavily on the choice of enzyme and the reaction conditions. numberanalytics.com Therefore, a crucial step is the screening of various commercially available or newly discovered enzymes to identify the most active and selective biocatalyst for the desired reaction. youtube.com

Once a suitable enzyme is identified, the process is optimized by systematically varying key parameters. This optimization aims to maximize the conversion rate, yield, and enantiomeric purity of the product. Key parameters that are typically optimized include:

Temperature: Enzyme activity is highly dependent on temperature, with an optimal temperature at which the reaction rate is highest. mdpi.com

Solvent: The choice of organic solvent can significantly impact enzyme stability and activity, as well as substrate solubility. mdpi.commdpi.com

Substrate Molar Ratio: Varying the ratio of the alcohol to the acyl donor can shift the reaction equilibrium and improve the final yield. mdpi.com

Enzyme Concentration: The amount of biocatalyst used affects the reaction rate.

The data below, from a study on phenethyl formate synthesis, illustrates how a single parameter can be optimized to enhance reaction outcomes.

Table 2: Effect of Temperature on the Lipase-Catalyzed Synthesis of Phenethyl Formate
Temperature (°C)Conversion Yield (%)
2070.11
3071.40
4073.64
5070.05

Data adapted from a study on phenethyl formate synthesis, demonstrating an optimal temperature of 40°C under the tested conditions. mdpi.com

Through careful screening and optimization, biocatalytic methods can be developed into highly efficient and sustainable processes for producing this compound with high purity. numberanalytics.com

Green Chemistry Approaches in Biocatalytic Production

The principles of green chemistry are increasingly being integrated into the biocatalytic production of chemicals to reduce environmental impact and improve process sustainability.

Solvent-Free Reaction Systems

One of the key green chemistry principles is the avoidance of organic solvents, which are often toxic, flammable, and costly to recover. Solvent-free reaction systems (SFRS) offer an attractive alternative for ester synthesis. In such systems, one of the reactants, typically the alcohol, acts as the reaction medium.

The biocatalytic synthesis of various flavor esters has been successfully demonstrated in solvent-free systems. For example, the synthesis of methyl butyrate (B1204436) and octyl acetate was achieved using an immobilized Rhizopus oryzae lipase under solvent-free conditions, with maximum molar conversions of 70.42% and 92.35%, respectively. nih.gov Similarly, the continuous production of 2-phenylethyl acetate, a structurally related ester, has been accomplished in a solvent-free system using a packed-bed reactor with Novozym® 435. mdpi.com This process achieved a molar conversion of 99.01% under optimized conditions. mdpi.com

The synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, has also been successfully conducted in a solvent-free medium using Novozym® 435, achieving conversions of up to 99%. researchgate.net These studies highlight the feasibility and efficiency of solvent-free enzymatic esterification for producing high-value esters. This approach eliminates the need for organic solvents, simplifies downstream processing, and increases the concentration of reactants, potentially leading to higher reaction rates and volumetric productivities. ulpgc.es

Utilization of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for biocatalysis. They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. DESs are often biodegradable, non-toxic, and inexpensive.

The use of DESs has been explored in the lipase-catalyzed esterification of lactic acid with ethanol. One study found that while DESs alone did not show catalytic activity, their combination with a solid acid catalyst like Amberlyst-15 significantly increased the reaction rate and yield of ethyl lactate. nih.gov The presence of a choline (B1196258) chloride:glycerol (ChCl:Gly) based DES was found to be particularly effective. nih.gov

Another study investigated the direct use of DESs as the reaction medium for the lipase-catalyzed production of ethyl lactate. Choline chloride:glycerol (1:2) was identified as the most effective DES, providing a 28.7% yield of ethyl lactate under optimized conditions. nih.gov The study also noted that the DES stimulated enzyme activity while the reactants exhibited an inhibitory effect. nih.gov The kinetics of the reaction were successfully modeled, providing a basis for further process optimization. nih.gov

Biotechnological and Fermentative Production of Phenethyl Moiety Precursors

The phenethyl moiety of this compound is derived from phenethyl alcohol. The biotechnological production of phenethyl alcohol is a well-established process that offers a "natural" alternative to chemical synthesis. rug.nl

Microbial Strain Selection and Engineering for Phenethyl Alcohol Production

A variety of microorganisms, including yeasts, fungi, and bacteria, are capable of producing phenethyl alcohol. mdpi.com Yeasts, in particular Saccharomyces cerevisiae and Kluyveromyces marxianus, are among the most effective natural producers. mdpi.com Other promising yeast strains include Yarrowia lipolytica, Wickerhamomyces anomalus, and Pichia kudriavzevii. mdpi.com

To enhance production yields, which are often limited by the toxicity of phenethyl alcohol to the producing microorganisms, metabolic engineering strategies are employed. mdpi.comnih.gov These strategies focus on overexpressing key enzymes in the metabolic pathway and optimizing fermentation conditions. For example, Escherichia coli has been engineered to produce 2-phenylethanol (B73330) by expressing genes for aromatic amino acid transferase, phenylpyruvate decarboxylase, and phenylaldehyde reductase. nih.gov

The table below summarizes the phenethyl alcohol production by various microbial strains.

Microbial StrainPrecursorProduction Titer (g/L)Reference
Saccharomyces cerevisiaeL-phenylalanineup to 4.5 mdpi.com
Kluyveromyces marxianusL-phenylalanineup to 1.45 mdpi.com
Yarrowia lipolyticaL-phenylalanineup to 5 mdpi.com
Pichia kudriavzeviiL-phenylalanineup to 5 mdpi.com
Candida glycerinogenes WL2002-5L-phenylalanine5 ulpgc.es
Engineered E. coli-0.132 nih.gov

Precursor Utilization and Metabolic Pathways (e.g., L-phenylalanine) in Fermentation

The primary metabolic route for the microbial production of phenethyl alcohol is the Ehrlich pathway, which converts the amino acid L-phenylalanine into phenethyl alcohol in a three-step process. mdpi.comresearchgate.net

Transamination: L-phenylalanine is converted to phenylpyruvate. mdpi.com

Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde. mdpi.com

Reduction: Phenylacetaldehyde is reduced to phenethyl alcohol. mdpi.com

This pathway is considered the most efficient for biotechnological production. researchgate.net

Alternatively, microorganisms can synthesize phenethyl alcohol de novo from glucose via the shikimate pathway. mdpi.comresearchgate.net This pathway involves the conversion of intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate, which is then converted to phenylpyruvate, a precursor for the Ehrlich pathway. acs.orgresearchgate.net While this allows for production from simple sugars, the Ehrlich pathway using L-phenylalanine as a direct precursor generally leads to higher yields. researchgate.net

Optimization of Fermentation Conditions and Bioprocess Parameters

The efficient synthesis of this compound via biotechnological routes is critically dependent on the careful optimization of fermentation conditions and bioprocess parameters. While direct fermentative production of this specific ester is not widely documented, the synthesis relies on the enzymatic esterification of phenethyl alcohol and lactic acid (or a derivative like propanoic acid). Therefore, optimizing the bioprocess involves a dual consideration: enhancing the microbial production of the precursor molecules and refining the conditions for the enzymatic esterification step. Key parameters that are crucial to control include temperature, pH, substrate concentration, and water activity.

Influence of Temperature

Temperature is a critical parameter that directly influences the rate of enzymatic reactions and the metabolic activity of microbial cultures. For the lipase-catalyzed synthesis of esters, temperature affects both the enzyme's catalytic activity and its stability. Generally, an increase in temperature will increase the reaction rate up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity.

Research on the synthesis of similar esters, such as ethyl butyrate, has shown that the reaction rate increases with temperature up to a certain point. For instance, in one study, the optimal temperature for the synthesis of ethyl butyrate was found to be 50°C. nih.gov Increasing the temperature beyond this point led to a decrease in the final product yield, likely due to enzyme denaturation. nih.gov Similarly, studies on the synthesis of octyl formate using the lipase Novozym 435 identified an optimal temperature range of 30–60°C. nih.gov The synthesis of 2-phenethyl acetate has also been optimized, with one study finding 40°C to be the optimal temperature for the reaction. nih.gov

Table 1: Effect of Temperature on Ester Synthesis

Ester Optimal Temperature (°C) Observation Reference
Ethyl Butyrate 50 Esterification yields decreased at temperatures above 50°C. nih.gov
Octyl Formate 30-60 Novozym 435 is heat-resistant but can be deactivated at very high temperatures. nih.gov
2-Phenethyl Acetate 40 Optimal for conversion rate using an immobilized acyltransferase. nih.gov
1-Nonene Oxide 35 Optimal for efficient epoxidation in chloroform. researchgate.net

Impact of pH

The pH of the reaction medium is another crucial factor that can significantly affect the yield of this compound. The pH influences the ionization state of both the enzyme's active site and the substrates, which in turn affects the enzyme's catalytic efficiency. For lipase-catalyzed esterification, a lower pH is generally favored as it ensures that the carboxylic acid substrate is in its undissociated form, which is necessary for the reaction to proceed. researchgate.net

Studies on the synthesis of various esters have demonstrated the importance of pH control. For example, in the production of ethyl lactate and ethyl acetate by engineered E. coli, lowering the pH from 7 to 6 resulted in a 2.5-fold increase in the total ester titer. researchgate.net Similarly, research on the synthesis of butyl butyrate showed that a lower pH of 4 led to a more than doubled production of esters compared to a pH of 5. researchgate.net However, the optimal pH can be specific to the enzyme being used. For instance, one study on the synthesis of biolubricant esters found that the liquid lipase enzyme used showed its best activity at a pH of 6. researchgate.net

Table 2: Influence of pH on Ester Production

Ester/Process Optimal pH Key Finding Reference
Ethyl Acetate & Ethyl Lactate 6.0 A 2.5-fold increase in ester titer compared to pH 7. researchgate.net
Isopropyl Butyrate & Butyl Butyrate 4.0 More than double the ester production compared to pH 5. researchgate.net
Biolubricant Esters 6.0 Enzyme showed its best activity at this pH. researchgate.net
DHP-Glucuronic Acid Complex Acidic Acidic conditions favored the reaction of quinone methide intermediates with carboxyl groups. ncsu.edu

Effect of Substrate Concentration

It is also important to consider the molar ratio of the substrates. In the enzymatic synthesis of 2-phenethyl acetate, an optimized molar ratio of acyl donor to 2-phenylethyl alcohol was found to be 2:1, which led to a conversion rate of 99.17%. nih.gov However, very high concentrations of one or both substrates can lead to substrate inhibition, where the enzyme's activity is reduced. For example, in the synthesis of ethyl butyrate, higher concentrations of butyric acid were found to negatively affect the esterification yields. nih.gov

Table 3: Impact of Substrate Concentration on Esterification

Product Substrate Details Observation Reference
2-Phenethyl Acetate Molar ratio of vinyl acetate to 2-phenylethyl alcohol was 2:1. Achieved a 99.17% conversion rate. nih.gov
Ethyl Butyrate High concentrations of butyric acid. Esterification yields were negatively affected. nih.gov
Ethyl Caprylate Molar ratio of caprylic acid to ethanol was 0.15:0.1 M. Achieved a maximum esterification of 85%. researchgate.net
General Enzymatic Reactions Low substrate concentration. The rate of reaction is directly proportional to substrate concentration. ajpojournals.org

Role of Water Activity

In enzymatic esterification reactions, water is a product. According to Le Chatelier's principle, the presence of excess water can shift the reaction equilibrium towards hydrolysis, thereby reducing the yield of the desired ester. Therefore, controlling the water activity (a_w) in the reaction medium is of paramount importance. uni-pannon.huagriculture.institute

The synthesis is often carried out in non-aqueous or low-water environments to favor esterification over hydrolysis. researchgate.net The water activity can be controlled by using organic solvents, ionic liquids, or by operating in a solvent-free system with continuous removal of water. uni-pannon.hu Research has shown that even small amounts of water are necessary to maintain the enzyme's conformational flexibility and catalytic activity. lu.se The optimal water activity is a delicate balance between providing enough water for enzyme function while minimizing the reverse hydrolysis reaction. Studies on lipase-catalyzed reactions have shown that the enzyme activity generally increases with increasing water activity up to a certain point. nih.gov

Table 4: Significance of Water Activity in Enzymatic Esterification

System Water Activity (a_w) Finding Reference
Lipase-catalyzed esterification Controlled a_w Essential to keep enzyme activity and enantioselectivity constant. uni-pannon.hu
Acidolysis reaction a_w of 0.9 vs 0.25 2.5 times more product was converted at the higher water activity. lu.se
Lipase in organic media Increasing a_w Enzyme activity generally increased with increasing amounts of water. nih.gov
General enzymatic reactions in foods Reduced a_w Inhibits enzymatic degradation and microbial growth. agriculture.institute

Stereochemical Purity and Chiral Resolution of Phenethyl 2 Hydroxypropanoate

Analytical Techniques for Enantiomeric Purity Determination

To quantify the relative amounts of each enantiomer in a mixture, a variety of sophisticated analytical techniques are employed. These methods are crucial for quality control in the synthesis and application of the chirally pure (S)-phenethyl 2-hydroxypropanoate.

Chiral chromatography is a cornerstone technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. bgb-analytik.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common modalities.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantiomeric separation. pharmtech.com The selection of the CSP and the mobile phase is critical for achieving resolution. pharmtech.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a broad range of chiral compounds, including esters. pharmtech.comnih.gov The separation can be performed under various conditions, including normal phase, reversed-phase, and polar organic modes. pharmtech.comsigmaaldrich.com The choice of mobile phase, often a mixture of solvents like hexane/isopropanol for normal phase or acetonitrile (B52724)/water for reversed-phase, along with additives, is optimized to maximize selectivity. bgb-analytik.comsigmaaldrich.com

Gas Chromatography (GC): For volatile compounds like esters, chiral GC offers excellent resolution. This technique commonly uses capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). chromatographyonline.comchromatographyonline.com The cyclodextrin cavity's chiral environment allows for differential interaction with the enantiomers, enabling their separation. chromatographyonline.comchromatographyonline.com The choice of the specific cyclodextrin derivative and the temperature program are key parameters for optimizing the separation. chromatographyonline.com

Table 1: Examples of Chiral Stationary Phases (CSPs) for Chromatographic Separation

Chromatographic Technique CSP Type Common Examples Principle of Separation
HPLC Polysaccharide-Based Chiralcel® OD (Amylose carbamate), Chiralpak® AD (Cellulose carbamate) pharmtech.comresearchgate.net Forms transient diastereomeric complexes via hydrogen bonds, π-π interactions, and steric hindrance. bgb-analytik.com
HPLC Pirkle-Type Whelk-O® 1 Based on π-π interactions, requiring an aromatic ring in the analyte for effective recognition. bgb-analytik.com
GC Cyclodextrin-Based Beta-Dex™, Chiraldex™ chromatographyonline.com Enantiomers show differential inclusion into the chiral cyclodextrin cavity. chromatographyonline.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, cannot distinguish between enantiomers directly as they have identical spectra in an achiral environment. However, it can be used to determine enantiomeric excess through two main strategies: the use of chiral derivatizing agents or chiral solvating agents.

Diastereomeric Derivatization: This is the most common NMR-based approach. The enantiomeric mixture of phenethyl 2-hydroxypropanoate is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. mdpi.com These diastereomers have distinct physical properties and, crucially, different NMR spectra. mdpi.comnih.gov By integrating the signals corresponding to each diastereomer, the original enantiomeric ratio can be accurately calculated. nih.gov The selection of the CDA is critical to ensure that the reaction proceeds to completion and that the resulting diastereomers have sufficiently resolved NMR signals. mdpi.com

For this compound, derivatization would typically target its hydroxyl group.

Table 2: Chiral Derivatization for NMR Analysis

Step Description Example
1. Analyte Racemic mixture of phenethyl 2-hydroxypropanoate. (R/S)-Phenethyl 2-hydroxypropanoate
2. Derivatization Reaction with a single enantiomer of a Chiral Derivatizing Agent (CDA). Reaction with (R)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
3. Product Formation of a mixture of two diastereomers. Diastereomeric esters are formed at the hydroxyl position.
4. Analysis The diastereomers exhibit distinct signals in the ¹H, ¹³C, or ¹⁹F NMR spectrum. The chemical shifts of protons or carbons near the new chiral center will differ.
5. Quantification The ratio of the integrals of the distinct signals corresponds to the enantiomeric excess of the original mixture. Integration of specific, well-resolved peaks for each diastereomer.

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. unibo.it Circular Dichroism (CD) spectroscopy is a prominent technique in this category.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength. A chiral molecule will produce a characteristic CD spectrum with positive or negative peaks, known as the Cotton effect. nih.gov Enantiomers produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). nih.gov By creating a calibration curve with samples of known enantiomeric excess, the purity of an unknown sample can be determined with high accuracy. nih.gov

Methodologies for Chiral Resolution of Phenethyl 2-hydroxypropanoate

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is essential for producing enantiomerically pure this compound on a preparative scale.

This classical resolution technique is one of the most common methods used in industry for separating enantiomers. wikipedia.org It relies on the principle that diastereomers have different physical properties, including solubility. wikipedia.orglibretexts.org

The process for resolving phenethyl 2-hydroxypropanoate would involve the following steps:

Hydrolysis: The racemic ester is first hydrolyzed to yield racemic 2-hydroxypropanoic acid (lactic acid) and phenethyl alcohol.

Salt Formation: The racemic 2-hydroxypropanoic acid is then treated with an enantiomerically pure chiral base (a resolving agent), such as a chiral amine (e.g., (S)-1-phenylethylamine), to form a mixture of two diastereomeric salts. wikipedia.org

Fractional Crystallization: Due to their different solubilities in a given solvent, one of the diastereomeric salts will crystallize out of the solution preferentially. ntnu.no This process can be repeated until the crystalline salt is of high diastereomeric purity. libretexts.org

Liberation and Re-esterification: The purified diastereomeric salt is then treated with an acid to liberate the enantiomerically pure 2-hydroxypropanoic acid. This acid is then re-esterified with phenethyl alcohol to yield the desired enantiomerically pure phenethyl 2-hydroxypropanoate.

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

Class Resolving Agent Examples
Chiral Bases (R)- or (S)-1-Phenylethylamine wikipedia.org
Brucine wikipedia.org
(1R,2S)-Ephedrine
N-methyl-D-glucamine ntnu.no

Preparative chiral chromatography operates on the same principles as analytical chiral chromatography but is scaled up to isolate and purify larger quantities of material. chiraltech.comnih.gov This technique is highly efficient and can yield enantiomers with very high purity, though it can be more costly than crystallization methods. nih.gov

The transition from an analytical to a preparative method involves several key adjustments:

Column Size: Preparative columns have a much larger internal diameter and length to accommodate higher sample loads. chiraltech.com

Stationary Phase: The particle size of the chiral stationary phase is often larger in preparative columns to reduce back-pressure. chiraltech.com

Sample Loading: The goal is to maximize the amount of racemate loaded onto the column per injection without sacrificing the resolution between the enantiomer peaks. lcms.cz

This method allows for the direct separation of the (S)- and (R)-phenethyl 2-hydroxypropanoate enantiomers without the need for chemical derivatization. nih.gov

Table 4: Comparison of Analytical and Preparative Chiral HPLC

Parameter Analytical HPLC Preparative HPLC
Objective Determine enantiomeric purity/ratio Isolate and purify enantiomers
Sample Load Micrograms to low milligrams Milligrams to kilograms chiraltech.com
Column I.D. Typically 2.1 - 4.6 mm Typically >10 mm, up to >100 mm chiraltech.com
Flow Rate Low (e.g., < 2 mL/min) High (can be >100 mL/min)
Outcome Chromatogram showing peak areas Collected fractions of pure enantiomers lcms.cz

Kinetic Resolution via Biocatalysis

Kinetic resolution is a widely employed method for separating racemic mixtures into their constituent enantiomers. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of producing enantiomerically pure compounds, biocatalysis, which utilizes enzymes as catalysts, offers significant advantages, including high selectivity, mild operating conditions, and environmental sustainability. nih.govnih.gov For the synthesis of this compound, biocatalytic kinetic resolution is a highly relevant and effective strategy.

The most common approach involves the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester, often catalyzed by lipases. nih.gov For instance, the kinetic resolution of (R,S)-1-phenylethanol, a precursor to the phenethyl moiety of the target compound, is extensively studied. Lipases such as Novozyme 435, which is an immobilized Candida antarctica lipase (B570770) B (CALB), demonstrate high efficiency in this process. nih.gov In a typical resolution, a racemic alcohol is reacted with an acyl donor, like vinyl acetate (B1210297), in the presence of the lipase. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. For example, in the resolution of (R,S)-1-phenylethanol, the lipase preferentially catalyzes the acylation of the (R)-enantiomer, resulting in the formation of (R)-1-phenylethyl acetate and leaving behind the unreacted (S)-1-phenylethanol with high enantiomeric excess. nih.gov

The effectiveness of the resolution is influenced by several factors, including the choice of enzyme, solvent, acyl donor, temperature, and substrate concentration. nih.govnih.gov Studies have optimized these parameters to achieve high conversion rates and enantiomeric excesses. For example, using Novozyme 435, optimal conditions for the resolution of (R,S)-1-phenylethanol were identified as a substrate concentration of 240 mM and a biocatalyst loading of 11 mg/mL at 42°C, achieving 100% enantiomeric excess for the substrate in 75 minutes. nih.gov The choice of acyl donor is also critical; vinyl acetate is often preferred due to its high reactivity. nih.gov

The resulting enantiomerically enriched (S)-1-phenylethanol can then be esterified with lactic acid to produce this compound. Alternatively, a racemic phenethyl 2-hydroxypropanoate ester could be resolved directly via enantioselective hydrolysis catalyzed by a lipase, where the enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the remaining unhydrolyzed ester and the produced alcohol.

Table 1: Research Findings on Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

Enzyme Acyl Donor Solvent Temperature (°C) Time (h) Conversion (%) Enantiomeric Excess (ee) Reference
Novozyme 435 Vinyl acetate Hexane 42 1.25 ~50 >99% (for S-alcohol) nih.gov
B. cenocepacia lipase Vinyl acetate Not specified 53.4 18.6 Not specified 99.22% (for S-alcohol) nih.gov
Cutinase (from Fusarium sp.) Vinyl acetate Hexane 40 18 44.21 79.23% (for S-alcohol) nih.gov
Burkholderia cepacia lipase Vinyl acetate n-heptane/[EMIM][BF4] Not specified Not specified 40.1 98.9% (for R-acetate) researchgate.net
Candida rugosa lipase MY Isopropenyl acetate Toluene/[EMIM][BF4] Not specified 24 28.2 96.2% (for product) mdpi.com

Challenges in Enantiopurity Control: Self-Disproportionation of Enantiomers (SDE) in Purification Processes

A significant and often underestimated challenge in controlling the enantiopurity of chiral compounds is the phenomenon known as the Self-Disproportionation of Enantiomers (SDE). rsc.orgnih.gov SDE describes the spontaneous fractionation of a non-racemic (scalemic) mixture into fractions that are enriched and depleted in one enantiomer when subjected to common laboratory purification techniques, particularly chromatography on an achiral stationary phase. rsc.orgrsc.org This process does not create or destroy chirality; if all fractions were recombined, the original enantiomeric excess would be restored. rsc.org However, the collection of separate fractions can lead to a significant misjudgment of the enantiomeric purity of a sample, posing a serious risk to the accurate reporting of the stereochemical outcome of an enantioselective synthesis. nih.gov

The SDE phenomenon is driven by the formation of supramolecular associations, such as dimers or higher-order aggregates, between the enantiomers. rsc.orgwikipedia.org These homo- and heterochiral aggregates can have different stabilities and, consequently, different affinities for the stationary phase during chromatography, leading to their separation. rsc.org The presence of certain functional groups, such as amides or those containing trifluoromethyl groups, can enhance the intermolecular interactions that lead to SDE. nih.govwikipedia.org

For a compound like Phenethyl 2-hydroxypropanoate, which contains ester and hydroxyl functional groups capable of hydrogen bonding, the potential for SDE during purification is a valid concern. When a scalemic mixture of this ester is purified using standard achiral column chromatography (e.g., with silica (B1680970) gel), it is possible that the collected fractions will exhibit a range of enantiomeric excesses. For example, early fractions might be highly enriched in one enantiomer, while later fractions could be significantly depleted or even enriched in the opposite enantiomer compared to the starting material.

A well-documented example that illustrates this effect is the achiral flash chromatography of methyl p-tolyl sulfoxide (B87167) with an initial enantiomeric excess of 86%. nih.gov The analysis of the collected fractions revealed a gradual decrease in enantiomeric excess, from 99.5% ee in the first fraction down to 73.5% ee in the final one. rsc.org This demonstrates how routine purification can inadvertently alter the stereochemical composition of the isolated product. nih.gov

While SDE presents a challenge to accurate analysis, it can also be harnessed as an unconventional method for enantiopurification. rsc.orgrsc.org By carefully controlling the chromatographic conditions, it is possible to intentionally separate a scalemic mixture to isolate a fraction with very high enantiomeric purity. rsc.org Nevertheless, awareness of the SDE phenomenon is crucial for any chemist working with chiral molecules to avoid errors in reporting experimental results and to ensure the integrity of stereochemical assignments. nih.gov

Table 2: Illustrative Example of Self-Disproportionation of Enantiomers (SDE) via Achiral Chromatography

Fraction Number Elution Volume (mL) Enantiomeric Excess (ee) of Fraction (%) State of Enantiomeric Purity
Starting Material - 80.0 Initial Sample
1 0-10 98.5 Enantioenriched
2 11-20 92.1 Enantioenriched
3 21-30 81.5 Slightly Enriched
4 31-40 75.3 Enantiodepleted
5 41-50 65.8 Enantiodepleted

This table is a hypothetical representation to illustrate the SDE effect and is not based on experimental data for this compound.

Advanced Analytical Characterization of S Phenethyl 2 Hydroxypropanoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular structure of (S)-Phenethyl 2-hydroxypropanoate, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR including HSQC and HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While specific experimental spectra for this compound are not widely published in public databases, the expected chemical shifts and correlations can be predicted based on the analysis of its constituent parts: the (S)-2-hydroxypropanoate (lactate) moiety and the phenethyl alcohol moiety.

¹H-NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include:

Aromatic protons of the phenyl group, appearing as a multiplet in the range of 7.2-7.4 ppm.

The methine proton on the chiral carbon of the lactate (B86563) group (CH-OH), likely appearing as a quartet.

The methylene (B1212753) protons (-CH₂-) of the phenethyl group adjacent to the phenyl ring and the ester oxygen, appearing as distinct triplets.

The methyl protons (-CH₃) of the lactate group, which would present as a doublet due to coupling with the adjacent methine proton.

A signal for the hydroxyl (-OH) proton, whose chemical shift can be variable.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, with the molecular formula C₁₁H₁₄O₃, eleven distinct carbon signals would be expected in a proton-decoupled spectrum. guidechem.com Key chemical shifts would correspond to the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl bridge, and the carbons of the lactate backbone. The chemical shift range for carbons in similar structures is typically between 0 and 220 ppm. fishersci.com

2D-NMR (HSQC and HMBC): Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate directly bonded proton and carbon atoms, definitively assigning which protons are attached to which carbons. hmdb.canih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is vital for confirming the connectivity of the molecular fragments, for instance, by showing a correlation between the methylene protons of the phenethyl group and the carbonyl carbon of the lactate moiety, thus confirming the ester linkage. nih.gov

Predicted ¹H-NMR and ¹³C-NMR Data for this compound

¹H-NMR¹³C-NMR
AssignmentPredicted Shift (ppm)MultiplicityAssignmentPredicted Shift (ppm)
-CH₃ (lactate)~1.4Doublet (d)-CH₃ (lactate)~21
-CH₂- (phenyl side)~2.9Triplet (t)-CH₂- (phenyl side)~35
-CH- (lactate)~4.2Quartet (q)-CH₂- (ester side)~66
-CH₂- (ester side)~4.3Triplet (t)-CH- (lactate)~68
-OHVariableSinglet (s)Aromatic CH~126-129
Aromatic CH~7.2-7.4Multiplet (m)Aromatic C (quaternary)~138
C=O (ester)~175

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. The key expected peaks are:

O-H Stretch: A broad band around 3200-3550 cm⁻¹ corresponding to the hydroxyl group. nih.gov

C-H Stretch (Aromatic): Signals typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch (Ester and Alcohol): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS) Applications in Structure Confirmation and Trace Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₄O₃), the monoisotopic mass is 194.0943 Da. guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 194. Key fragmentation pathways would likely involve:

Benzylic cleavage: The most prominent peak is often from the stable tropylium (B1234903) ion at m/z 91, resulting from cleavage and rearrangement of the phenethyl group.

Cleavage of the phenethyl group: A peak at m/z 104 corresponding to the [C₆H₅CH₂CH₂]⁺ cation or a neutral loss of 104 from the molecular ion.

Ester cleavage: Fragmentation of the ester bond can lead to ions corresponding to the lactate portion or the phenethyl alcohol portion of the molecule.

Chromatographic Techniques for Compound Identification and Quantification

Chromatographic methods are essential for separating the compound from a mixture and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which is sufficiently volatile, GC-MS is a suitable analytical method. However, the presence of a polar hydroxyl group can sometimes lead to peak tailing on standard GC columns. To improve chromatographic performance and sensitivity, derivatization is often employed. chromforum.orghmdb.ca A common method is silylation, where the hydroxyl proton is replaced with a trimethylsilyl (B98337) (TMS) group. mcdb.ca

The analysis would involve injecting the sample (or its derivative) into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be compared to a library for identification and used for quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. This compound can be analyzed directly by LC-MS. labcluster.comresearchgate.net Reversed-phase high-performance liquid chromatography (HPLC) would typically be used, where the compound is separated based on its hydrophobicity.

To analyze the specific (S)-enantiomer and separate it from the (R)-enantiomer, a chiral HPLC column is required. labcluster.com The separated components then enter the mass spectrometer for detection. Electrospray ionization (ESI) is a common ionization technique for LC-MS, which would generate a protonated molecule [M+H]⁺ at m/z 195 or other adducts. Tandem mass spectrometry (MS/MS) can be used for more specific and sensitive quantification by monitoring a specific fragmentation transition of the parent ion.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace solid-phase microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique widely employed for the analysis of volatile and semi-volatile organic compounds in various matrices. nih.gov Coupled with gas chromatography-mass spectrometry (GC-MS), HS-SPME is highly effective for characterizing flavor and fragrance compounds like this compound. The technique is based on the equilibrium of analytes between the sample matrix, the headspace (the gas phase above the sample), and a coated fiber. mdpi.com

The selection of the SPME fiber is a critical parameter for the efficient extraction of target analytes. For general profiling of volatile esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its ability to adsorb a wide range of compounds with varying polarities and molecular weights. nih.govfrontiersin.orgmdpi.com Studies on other volatile esters have demonstrated the utility of this type of fiber. tandfonline.com Alternatively, a Polydimethylsiloxane (PDMS) coating can be used, particularly for non-polar compounds. nih.gov

Optimization of extraction parameters is crucial for maximizing sensitivity and reproducibility. Key parameters include incubation temperature and time, and extraction time. mdpi.com The incubation temperature affects the vapor pressure of the analytes in the headspace; for semi-volatile esters, temperatures in the range of 50–80°C are common. mdpi.comfrontiersin.orgtandfonline.com Incubation and extraction times are also optimized to ensure that equilibrium or a state of maximum adsorption is reached. These times can range from several minutes to an hour. mdpi.comfrontiersin.org For instance, in the analysis of esters in beer, an incubation temperature of 60°C for 7.5 minutes was utilized. tandfonline.com In the analysis of volatile compounds in tea, an extraction temperature of 80°C for 40 minutes was found to be effective. frontiersin.org

Following extraction, the fiber is desorbed in the hot injector of a gas chromatograph, and the released analytes are separated on a capillary column (e.g., a DB-5ms or HP-5MS) and detected by a mass spectrometer. nih.govnih.gov This allows for the identification and semi-quantification of this compound among other volatile constituents in a sample.

Table 1: Exemplary HS-SPME-GC-MS Parameters for the Analysis of Volatile Esters in Different Matrices

ParameterStudy on Beer Esters tandfonline.comStudy on Tea Volatiles frontiersin.orgnih.govStudy on Cheese Volatiles mdpi.com
Fiber Type DVB/CAR/PDMS50/30 µm DVB/CAR/PDMSCarboxen/PDMS
Sample Prep 2 mL beer + ISTD0.5 g tea powder + 1.8 g NaCl + 5 mL boiling waterNot specified
Incubation Temp. 60 °C80 °C50 °C
Incubation Time 7.5 minNot specifiedNot specified
Extraction Time 7.5 min40 min60 min
Agitation 500 rpmNot specifiedNot specified
GC Column Not specifiedNot specifiedNot specified
MS Detection SIM-MSGC-MSGC-MS

This table presents a summary of HS-SPME conditions from various studies on volatile esters to illustrate typical analytical parameters.

Advanced Chromatographic Systems (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.com These advantages are particularly valuable for the analysis of chiral compounds like this compound, where the separation of enantiomers is critical. UPLC systems operate at higher pressures and utilize columns packed with sub-2 µm particles, leading to improved separation efficiency. mdpi.com

For the specific challenge of separating the (S) and (R) enantiomers of phenethyl 2-hydroxypropanoate, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for resolving a broad range of chiral compounds, including esters and alcohols. mdpi.com For instance, a Chiralpak IA column, which contains amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used to separate lactate derivatives. mdpi.com Similarly, a Lux Cellulose-3 column was employed for the chiral separation of (R,S)-1-phenylethanol enantiomers. mdpi.com

The choice of the mobile phase is crucial for achieving successful chiral separation. Both normal-phase (e.g., n-hexane/2-propanol) and reversed-phase (e.g., acetonitrile (B52724)/water or methanol/water) conditions can be explored. mdpi.comnih.gov The addition of small amounts of additives like formic acid or trifluoroacetic acid can improve peak shape and resolution. mdpi.commdpi.com In a study on lactic acid derivatives, a mobile phase of n-hexane/2-propanol was used with a Chiralpak IA column. mdpi.com For the analysis of 2-(2-phenylethyl)chromones, a related structural class, a UPLC method employed a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid. mdpi.com

Detection in UPLC is typically performed using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer (MS). UPLC-MS/MS methods are particularly powerful for the trace analysis of chiral compounds in complex matrices, providing both retention time and mass spectral data for confident identification and quantification. labcluster.comnih.govnih.gov

Table 2: Exemplary UPLC/HPLC Conditions for the Separation of Related Chiral Compounds

ParameterStudy on Lactate Derivatives (HPLC) mdpi.comStudy on Fenpropidin Enantiomers (UPLC) nih.govStudy on 1-Phenylethanol (HPLC) mdpi.com
Column Chiralpak IALux cellulose-3Lux Cellulose-3
Mobile Phase n-hexane/2-propanol mixturesNot specifiedn-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v)
Flow Rate 0.5 mL/minNot specified1 mL/min
Temperature Room TemperatureNot specified15 °C
Detection DAD (210-254 nm)MS/MSUV (254 nm)

This table summarizes chromatographic conditions from studies on structurally similar chiral compounds to provide a basis for method development for this compound.

Applications of S Phenethyl 2 Hydroxypropanoate in Flavor and Fragrance Science

Contribution to Aroma and Sensory Profiles

(S)-Phenethyl 2-hydroxypropanoate, also known as phenethyl lactate (B86563), is an ester that contributes to the complex flavor and aroma profiles of various foods and fragrances. Esters, as a class of organic compounds, are fundamental to the creation of distinctive and pleasant scents, particularly fruity and floral notes. imbibeinc.comchymist.comtiktok.com The sensory characteristics of an ester are a product of the specific alcohol and carboxylic acid from which it is formed through a process called esterification. imbibeinc.com While the parent alcohol and acid may have disagreeable odors, the resulting ester is often sweet-smelling. imbibeinc.com

The phenethyl group, derived from 2-phenylethanol (B73330), typically imparts floral, rose, and honey-like notes. thegoodscentscompany.com When combined with different fatty acids, a range of unique sensory profiles can be achieved. nih.gov For instance, phenethyl propionate (B1217596) is described as having a sweet, rosy, and fruity aroma with honey and balsamic undertones. thegoodscentscompany.com this compound itself is noted for its faint buttery, fruity, and caramellic aroma. thegoodscentscompany.com The chirality of the lactate moiety can also play a crucial role in the perceived aroma, with different enantiomers potentially exhibiting distinct sensory properties.

The stability of esters is an important factor in their application. In high-alcohol environments like distilled spirits, esters tend to be stable. youtube.com However, in aqueous environments, they can break down over time into their constituent alcohol and acid, which can alter the flavor profile. youtube.com

A summary of the organoleptic properties of related phenethyl esters is presented below:

Compound NameOdor DescriptionFlavor Profile
Phenethyl Propionate Floral, red rose, fruity, honey, balsamic, storax. thegoodscentscompany.comFloral, balsamic, green, honey, sweet, rose, tropical. thegoodscentscompany.com
Phenethyl Acetate (B1210297) Rose-/raspberry-like flavor. nih.govFruity with a honey undertone.
This compound Faint buttery, fruity, caramellic. thegoodscentscompany.comButtery, caramellic, fruity. thegoodscentscompany.com

Research on the Perception and Thresholds of this compound as a Flavor Component

Quantitative structure-activity relationship (QSAR) models are emerging as powerful tools to predict the flavor thresholds of aroma compounds. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its sensory properties. researchgate.net For esters, these models can predict odor thresholds with a reasonable degree of accuracy, which aids in understanding how molecular changes affect flavor perception. nih.govresearchgate.net This approach can simplify flavor analysis and help in identifying key aroma contributors without extensive sensory panel testing for every single compound. nih.gov

Strategies for Natural Flavor and Fragrance Material Production

The increasing consumer demand for natural products has driven the development of biotechnological methods for producing flavor and fragrance compounds like this compound. nih.govmdpi.com These methods are considered more environmentally friendly compared to traditional chemical synthesis, which often involves hazardous materials and harsh reaction conditions. mdpi.com

Enzymatic synthesis, a key component of biocatalysis, offers a sustainable route to producing natural esters. nih.govnih.gov This process utilizes enzymes, such as lipases and acyltransferases, to catalyze the esterification reaction under mild conditions. nih.govnih.govnih.gov

Key biocatalytic strategies include:

Lipase-Catalyzed Esterification : Lipases are widely used to synthesize phenethyl esters from 2-phenylethanol and various fatty acids. nih.gov This method has been shown to be effective and can be optimized by controlling parameters like temperature, substrate molar ratio, and enzyme loading to achieve high yields. nih.gov

Acyltransferase-Catalyzed Synthesis : Acyltransferases, such as the one from Mycobacterium smegmatis, have been successfully used to synthesize phenethyl acetate in an aqueous medium. nih.govrsc.org Immobilizing the enzyme can significantly enhance its stability and selectivity for the synthesis reaction over the reverse hydrolysis reaction, allowing it to be reused for multiple batches. nih.govrsc.org This represents a green and efficient process for producing natural esters. nih.gov

Fermentation : Yeasts are capable of producing 2-phenylethanol, the precursor to phenethyl esters, through the fermentation of L-phenylalanine. nih.govmdpi.com This naturally produced alcohol can then be used in subsequent enzymatic esterification to create a fully natural ester. nih.gov

These biocatalytic approaches not only yield products that can be labeled as "natural" but also benefit from high selectivity, reduced by-product formation, and milder processing conditions. nih.gov

Advanced Research in Sensory Evaluation and Chemoinformatics Related to Esters

The field of flavor science is increasingly employing advanced analytical and computational techniques to deepen the understanding of how chemical structures relate to sensory perception. studysmarter.co.ukmdpi.com

Sensory Evaluation: Descriptive sensory analysis utilizes trained panelists to identify and quantify the specific sensory attributes of a flavor compound. studysmarter.co.ukeverglowspirits.com This involves techniques like flavor and texture profiling to create a comprehensive sensory map of a product. studysmarter.co.uk The interaction between different aroma compounds, such as the interplay between fruity esters and woody odorants in wine, is also a subject of detailed sensory studies. oeno-one.eu

Chemoinformatics and QSAR: Chemoinformatics uses computational methods to analyze chemical information and predict the properties and behaviors of compounds. u-strasbg.fr In flavor research, this involves:

Quantitative Structure-Activity/Odor Relationship (QSAR/QSOR) Studies : These studies aim to build models that correlate the chemical structure of molecules, like esters, with their perceived odor intensity and character. researchgate.netperfumerflavorist.com By analyzing molecular descriptors, researchers can predict the fruitiness or other sensory attributes of novel esters. perfumerflavorist.com

Pharmacophore Modeling : This technique, borrowed from drug discovery, helps to identify the key molecular features responsible for the interaction between a flavor molecule and a sensory receptor. acs.org

Database Analysis : Chemoinformatic analysis of large databases of "Generally Recognized As Safe" (GRAS) flavor chemicals helps to characterize their chemical space and compare their properties to those of natural products and drugs. psu.edu This can aid in identifying new flavor compounds with potential health benefits. psu.eduresearchgate.net

These advanced research areas provide powerful tools for the flavor and fragrance industry to discover, design, and more efficiently characterize new flavor esters. u-strasbg.fr

Future Directions and Emerging Research Avenues for S Phenethyl 2 Hydroxypropanoate

Development of Novel and Highly Efficient Stereoselective Synthesis Methods

The synthesis of enantiomerically pure (S)-Phenethyl 2-hydroxypropanoate remains a key area of research, with a focus on developing more efficient and selective methods. Traditional chemical synthesis often results in a racemic mixture, requiring subsequent resolution, which can be a costly and time-consuming process. onyxipca.com Modern approaches are increasingly focused on asymmetric synthesis and the use of chiral catalysts to directly produce the desired (S)-enantiomer with high purity.

One promising avenue is the use of chiral iodoarene catalysts, which have emerged as a green alternative to transition-metal-based catalysts due to their low toxicity and high stability. mdpi.com Research into lactate-based chiral hypervalent iodine reagents has shown their potential in catalyzing enantioselective reactions. mdpi.com The development of novel C1 and C2 symmetric chiral iodoaniline-lactate based catalysts has demonstrated improved reactivity and selectivity in the functionalization of ketones, a principle that could be adapted for the stereoselective synthesis of chiral esters like this compound.

Kinetic resolution is another powerful technique being refined for the production of chiral molecules. Non-enzymatic kinetic resolution systems using chiral acyl-transfer catalysts have been successfully employed for the synthesis of other chiral acids. mdpi.com This approach, which involves the differential reaction rates of enantiomers with a chiral catalyst, allows for the separation of the desired enantiomer from a racemic mixture with high enantiomeric excess. mdpi.com

Furthermore, the development of bifunctional catalysts, such as those derived from quinidine, has shown excellent yields and enantioselectivities in asymmetric synthesis. nih.gov These catalysts can activate both reactants simultaneously, leading to highly controlled stereoselective transformations. The application of such catalytic systems to the esterification of (S)-lactic acid with phenethyl alcohol could provide a direct and efficient route to this compound.

Table 1: Comparison of Stereoselective Synthesis Strategies

MethodDescriptionAdvantagesPotential for this compound
Chiral Iodoarene Catalysis Utilizes environmentally benign and stable chiral iodine compounds to catalyze asymmetric reactions. mdpi.comLow toxicity, high stability, potential for high enantioselectivity. mdpi.comDevelopment of specific lactate-based iodoarene catalysts for the direct esterification of (S)-lactic acid.
Kinetic Resolution Separates enantiomers from a racemic mixture based on their different reaction rates with a chiral catalyst or reagent. onyxipca.commdpi.comCan achieve high enantiomeric purity for the unreacted enantiomer. mdpi.comEfficient separation of this compound from a racemic mixture produced via traditional synthesis.
Bifunctional Catalysis Employs catalysts with multiple functional groups that can activate both reaction partners in a stereocontrolled manner. nih.govHigh efficiency and enantioselectivity in a single step. nih.govDirect asymmetric esterification of phenethyl alcohol with a lactic acid precursor using a specifically designed bifunctional catalyst.

Advancements in Biocatalytic and Metabolic Engineering for Enhanced and Sustainable Production

The demand for natural and sustainably produced flavor and fragrance compounds has driven significant research into biocatalytic and metabolic engineering approaches for the synthesis of this compound. These methods offer advantages over chemical synthesis, including high stereoselectivity, mild reaction conditions, and the use of renewable feedstocks.

Biocatalysis , the use of isolated enzymes or whole-cell systems, is a particularly promising route. Lipases, for example, are widely used for the synthesis of esters. rsc.org The enzymatic esterification of lactic acid with phenethyl alcohol can be catalyzed by immobilized lipases, offering high conversion yields and the potential for enzyme reuse. github.io Research into novel acyltransferases, such as those from Mycobacterium smegmatis, has shown high selectivity for transesterification reactions even in aqueous environments, which is a significant advantage for green process technology. rsc.org

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a pathway for the de novo biosynthesis of this compound from simple carbon sources like glucose. nih.govgcms.cz This involves genetically modifying the host organism to express the necessary biosynthetic pathways. For instance, engineered E. coli has been used to produce 2-phenylethanol (B73330), a precursor to the target ester, from L-phenylalanine. phenomenex.com Further engineering could incorporate the enzymatic esterification step to complete the synthesis of this compound. The production of optically pure D- or L-lactic acid has also been achieved in metabolically engineered E. coli, demonstrating the potential to control the stereochemistry of the final product. nih.gov

Table 2: Biocatalytic and Metabolic Engineering Approaches

ApproachOrganism/EnzymeKey FeaturesPotential for this compound
Enzymatic Esterification Immobilized Lipases (e.g., Novozym 435)High conversion yields, enzyme reusability, mild reaction conditions. github.ioDirect and sustainable synthesis from (S)-lactic acid and phenethyl alcohol.
Acyltransferase Catalysis Mycobacterium smegmatis Acyltransferase (MsAcT)High selectivity in aqueous media, potential for green processing. rsc.orgEfficient synthesis in environmentally friendly solvent systems.
Metabolic Engineering Escherichia coliCan be engineered to produce precursors like 2-phenylethanol and chiral lactic acid. nih.govphenomenex.comDe novo production from renewable feedstocks, offering a fully biological route.
Metabolic Engineering Saccharomyces cerevisiaeA robust industrial host that can be engineered for the production of various organic acids and alcohols.Sustainable production in a well-established industrial microorganism.

Innovative Analytical Approaches for Complex Matrix Analysis and Metabolomics

The development of robust and sensitive analytical methods is crucial for monitoring the production of this compound, especially in complex matrices such as fermentation broths or biological samples. The chiral nature of the compound necessitates methods that can distinguish between its enantiomers.

Chiral chromatography is the cornerstone for the analysis of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a versatile technique for separating and quantifying the enantiomers of chiral compounds. phenomenex.comsigmaaldrich.com The selection of the appropriate CSP is critical and often empirical, depending on the structure of the analyte. phenomenex.com For lactic acid enantiomers, CSPs based on macrocyclic antibiotics have shown efficient separation. researchgate.net Similarly, gas chromatography (GC) with chiral columns is another powerful tool for the analysis of volatile chiral compounds. gcms.cz Chiral GC-MS methods have been developed for the analysis of various chiral molecules in complex biological matrices. nih.gov

Metabolomics , the comprehensive analysis of metabolites in a biological system, is an emerging tool that can provide valuable insights into the production of this compound. nih.govnih.gov Untargeted liquid chromatography-mass spectrometry (LC-MS) based metabolic profiling can be used to identify and quantify a wide range of metabolites, including the target compound and its precursors, in fermentation samples. nih.gov This can help in understanding the metabolic pathways involved in its production and in identifying potential bottlenecks for process optimization. researchgate.net

Table 3: Analytical Techniques for this compound

TechniquePrincipleApplication
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase. phenomenex.comsigmaaldrich.comSeparation and quantification of (S)- and (R)-Phenethyl 2-hydroxypropanoate.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile enantiomers on a chiral column followed by mass spectrometric detection. gcms.cznih.govAnalysis in complex mixtures, providing both separation and structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Metabolomics Comprehensive analysis of metabolites in a sample based on their chromatographic separation and mass-to-charge ratio. nih.govnih.govMonitoring production, identifying metabolic pathways, and optimizing fermentation processes.

Exploration of New Academic and Industrial Applications Beyond Flavor and Fragrance

While the primary application of this compound is in the flavor and fragrance industry, its unique chemical structure suggests potential for use in other areas.

One area of exploration is its potential role as a chiral building block in the synthesis of more complex molecules. The presence of a hydroxyl group and an ester functionality, along with a chiral center, makes it a versatile starting material for the synthesis of pharmaceuticals and other bioactive compounds. nih.gov

There is also growing interest in the biological activities of lactate (B86563) esters. While specific studies on this compound are limited, other lactate esters have been investigated for various biological effects. nih.gov For instance, some terpenoid lactones have shown antimicrobial and anti-inflammatory activities. mdpi.com Further research could uncover potential bioactive properties of this compound.

The ester could also find applications in the development of new polymers . Poly(3-hydroxypropionate) and its copolymers are biodegradable plastics with promising material properties. nih.gov The incorporation of phenethyl 2-hydroxypropanoate as a monomer or a plasticizer could potentially modify the properties of these bioplastics, leading to new materials with tailored characteristics.

Finally, the structural similarity of this compound to some signaling molecules suggests a potential role in chemical ecology . For example, some esters are known to act as insect pheromones. While there is no direct evidence for this compound, the study of lactate levels in the brain in response to pheromonal cues in rats suggests a link between lactate and chemical signaling. nih.gov This opens up a speculative but intriguing avenue for future research into its potential as a semiochemical.

Table 4: Potential Future Applications of this compound

Application AreaPotential RoleRationale
Pharmaceutical Synthesis Chiral building blockVersatile functional groups and a stereocenter for the synthesis of complex molecules.
Biologically Active Agents Antimicrobial, anti-inflammatoryBased on the known activities of other lactate esters and lactones. mdpi.com
Polymer Science Monomer or plasticizerPotential to modify the properties of biodegradable polymers like polyhydroxyalkanoates. nih.gov
Chemical Ecology Semiochemical (e.g., pheromone)Structural similarity to known signaling molecules and the link between lactate and chemical communication. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-Phenethyl 2-hydroxypropanoate with high enantiomeric purity?

  • Methodological Answer : Esterification of (S)-lactic acid with phenethyl alcohol under acidic catalysis (e.g., sulfuric acid) or enzymatic methods (lipases) can achieve high enantiomeric purity. Key parameters include:
  • Temperature : 60–80°C for chemical catalysis; 30–40°C for enzymatic routes.
  • Solvent : Toluene or dichloromethane for azeotropic removal of water.
  • Catalyst loading : 1–5 mol% for chemical catalysts; 10–20% (w/w) for enzymes.
    Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry should confirm enantiopurity .

Table 1 : Example Reaction Optimization

CatalystTemp (°C)Yield (%)Enantiomeric Excess (%)
H₂SO₄708598
Lipase B357899

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm ester linkage (δ 4.2–4.4 ppm for CH₂O; δ 174 ppm for carbonyl).
  • HPLC : Reverse-phase C18 columns (e.g., 70:30 methanol:water) for purity ≥98%.
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 223.1.
  • Titration : Acid-base titration to quantify residual lactic acid (if unreacted) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature : 25°C (room), 40°C (accelerated), and -20°C (long-term).
  • Humidity : 60% RH (controlled) vs. 75% RH (stress).
    Analyze degradation via HPLC every 30 days. Hydrolysis is the primary degradation pathway; stability improves in anhydrous solvents (e.g., acetonitrile) .

Advanced Research Questions

Q. What strategies resolve contradictions in enantiomer-dependent bioactivity studies?

  • Methodological Answer :
  • Comparative assays : Test (S)- and (R)-enantiomers in parallel using cell-based models (e.g., cytotoxicity assays).
  • Molecular docking : Simulate binding affinities to target proteins (e.g., using AutoDock Vina).
  • Metabolomic profiling : Identify enantiomer-specific metabolites via LC-MS/MS. Contradictions may arise from differential metabolic activation or receptor stereoselectivity .

Q. How can metabolic stability in human liver microsomes be evaluated?

  • Methodological Answer :
  • Incubation : 1 µM compound + NADPH-regenerating system in microsomes (37°C, pH 7.4).
  • Sampling : Aliquot at 0, 15, 30, 60 minutes; quench with acetonitrile.
  • Analysis : LC-MS/MS quantifies parent compound depletion. Half-life (t₁/₂) <30 min suggests rapid metabolism. Use CYP450 inhibitors (e.g., ketoconazole) to identify involved enzymes .

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric purity?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
  • DoE (Design of Experiments) : Optimize factors (catalyst, solvent, time) via response surface methodology.
  • Crystallization : Use chiral resolving agents (e.g., (R)-1-phenylethylamine) for recrystallization .

Contradiction Analysis & Ethical Considerations

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-response curves : Compare IC₅₀ values in multiple lines (e.g., HeLa, HEK293).
  • ROS assays : Measure reactive oxygen species (e.g., DCFH-DA probe) to link toxicity to oxidative stress.
  • Statistical rigor : Apply two-way ANOVA with Tukey’s post-hoc test (p<0.05) to confirm significance .

Q. What ethical protocols apply to in vivo studies of this compound?

  • Methodological Answer :
  • IACUC approval : Adhere to ARRIVE guidelines for animal welfare.
  • Dose justification : Base doses on prior in vitro LD₅₀ data and human equivalent calculations.
  • Data transparency : Report negative outcomes (e.g., lack of efficacy) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.